3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide
Description
3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide (CAS: 919107-60-1) is a synthetic indazole derivative characterized by a 2-methyl and 3-ethoxy substitution on the indazole core, coupled with a carboxamide group at position 6. The carboxamide nitrogen is further substituted with a furan-2-ylmethyl group, introducing heteroaromaticity into the structure . Key identifiers include:
- Molecular Formula: C₁₆H₁₇N₃O₃
- Molecular Weight: 299.33 g/mol
- Alternative Names: 3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide, 919107-60-1 .
The structural uniqueness of this compound lies in its ethoxy and methyl substituents, which may influence solubility, metabolic stability, and receptor-binding interactions compared to analogs.
Properties
CAS No. |
919107-60-1 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-ethoxy-N-(furan-2-ylmethyl)-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-3-21-16-13-7-6-11(9-14(13)18-19(16)2)15(20)17-10-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3,(H,17,20) |
InChI Key |
AYWRZBIDARRHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Implications of Structural Variations
The 3-ethoxy substituent (target) introduces greater steric bulk and electron-donating capacity than the 3-methoxy group (analog), which may alter electronic interactions with biological targets .
Metabolic Stability: Ethoxy groups are generally more resistant to oxidative metabolism than methoxy groups, suggesting the target compound may exhibit improved metabolic stability .
Pharmacological Activity :
- While explicit activity data are unavailable, the furan-2-ylmethyl group in both compounds likely facilitates π-π stacking or hydrogen bonding with target proteins. The shorter alkyl chain and bulkier alkoxy group in the target compound may optimize binding affinity in specific therapeutic contexts (e.g., kinase inhibition) .
Broader Context of Analog Design
The indazole-carboxamide scaffold is favored in medicinal chemistry for its balance of rigidity and functionalizability. Substitutions at positions 2 and 3 are critical for modulating pharmacodynamic and pharmacokinetic profiles. For example:
- 2-Methyl/2-Butyl : Adjusts steric hindrance and lipophilicity.
- 3-Ethoxy/3-Methoxy : Modulates electronic effects and metabolic pathways.
Biological Activity
3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class, which has garnered attention due to its potential biological activities. Indazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide is , with a molecular weight of 272.30 g/mol. The structure features an indazole core substituted with an ethoxy group and a furan moiety, which may influence its biological interactions.
The biological activity of indazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. For 3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide, studies suggest that it may exert its effects through:
- Enzyme Inhibition : Potential inhibition of specific kinases or enzymes involved in cancer proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors that could affect neurological functions.
- Antioxidant Activity : Reduction of oxidative stress through scavenging free radicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance potency against various cancer cell lines.
Anti-inflammatory Effects
In vitro studies have shown that indazole derivatives can inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| 3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide | IL-6 (45%) | |
| 3-Ethoxy-N-(phenylmethyl)-indazole | TNF-alpha (30%) |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of 3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide against several cancer cell lines. The compound demonstrated significant cytotoxicity in HeLa cells, with an IC50 value of 12.5 µM, suggesting that it could be a lead compound for further development in cancer therapeutics.
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw swelling by approximately 40% compared to controls, indicating a promising anti-inflammatory profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
